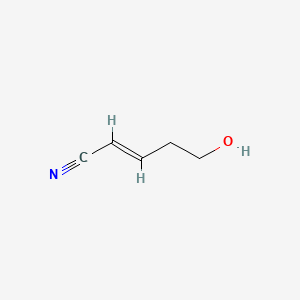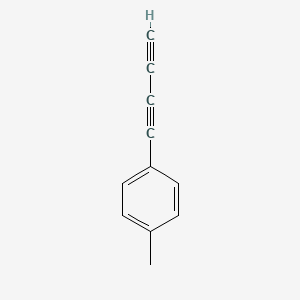![molecular formula C11H14ClNO B13964118 2-Chloro-1-{2-[(propan-2-yl)amino]phenyl}ethan-1-one CAS No. 466694-12-2](/img/structure/B13964118.png)
2-Chloro-1-{2-[(propan-2-yl)amino]phenyl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-{2-[(propan-2-yl)amino]phenyl}ethan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chloro group, an isopropylamino group, and a phenyl ring attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-{2-[(propan-2-yl)amino]phenyl}ethan-1-one typically involves the reaction of 2-aminoacetophenone with isopropylamine, followed by chlorination. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction. The process can be summarized as follows:
Step 1: 2-Aminoacetophenone reacts with isopropylamine in the presence of a solvent to form an intermediate.
Step 2: The intermediate is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-{2-[(propan-2-yl)amino]phenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-1-{2-[(propan-2-yl)amino]phenyl}ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It serves as a precursor in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-1-{2-[(propan-2-yl)amino]phenyl}ethan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes or receptors, leading to altered biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(p-tolyl)ethan-1-one
- 2-(dimethylamino)ethan-1-ol
- Phenylacetone
Uniqueness
2-Chloro-1-{2-[(propan-2-yl)amino]phenyl}ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it valuable for specific applications in medicinal and industrial chemistry.
Properties
CAS No. |
466694-12-2 |
|---|---|
Molecular Formula |
C11H14ClNO |
Molecular Weight |
211.69 g/mol |
IUPAC Name |
2-chloro-1-[2-(propan-2-ylamino)phenyl]ethanone |
InChI |
InChI=1S/C11H14ClNO/c1-8(2)13-10-6-4-3-5-9(10)11(14)7-12/h3-6,8,13H,7H2,1-2H3 |
InChI Key |
SSNKCPGZTNEAJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CC=CC=C1C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


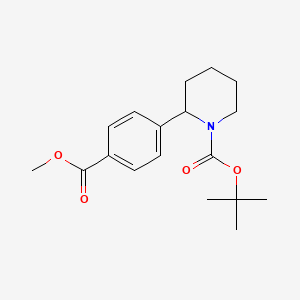
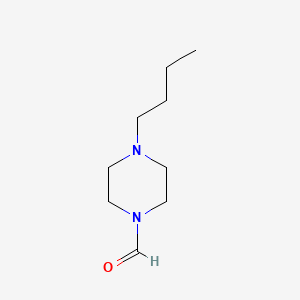
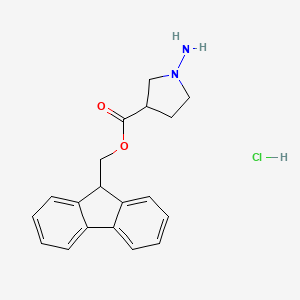
![4-(2-Fluoro-4-nitrophenoxy)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13964059.png)
![2-methyl-1-(2-methylpropyl)-1H-imidazo[4,5-c][1,5]naphthyridine](/img/structure/B13964061.png)
![5-Iodo-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B13964069.png)
![2-(1,7-Diazaspiro[3.5]nonan-7-yl)ethanol](/img/structure/B13964074.png)
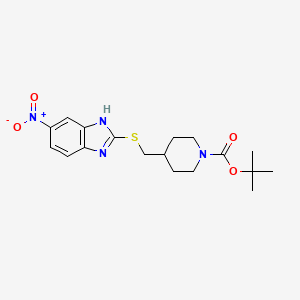
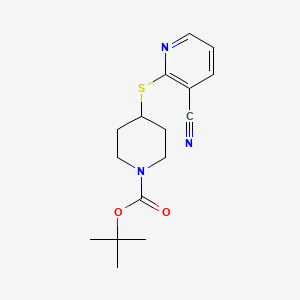
![1-Methylbicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B13964090.png)

